N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide
Overview
Description
N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-ethoxyaniline with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-ethoxyaniline in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add phenylmethanesulfonyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro, halo, or sulfonyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug.
Sulfanilamide: A well-known antimicrobial agent.
Uniqueness
N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide is unique due to its specific structural features, which combine the properties of both sulfonamides and aromatic ethers. This combination can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Biological Activity
N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and in medicinal applications such as antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 305.39 g/mol
The sulfonamide group in its structure allows it to interact with various biological targets, mimicking natural substrates and potentially inhibiting enzyme activity.
The primary mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, disrupting their function. This inhibition can affect metabolic pathways linked to inflammation and microbial growth.
- Receptor Interaction : Investigations suggest that this compound may act as a receptor ligand, influencing signaling pathways within cells.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the denaturation of proteins, which is a crucial factor in inflammatory responses. The IC values observed in these studies suggest that the compound is effective at relatively low concentrations .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Inhibition of protein denaturation | |
Enzyme Inhibition | Disruption of metabolic pathways |
Detailed Research Findings
- Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound effectively inhibited growth at concentrations as low as 10 µg/mL. This positions it as a promising candidate for further development in treating bacterial infections.
- Anti-inflammatory Mechanisms : The compound was found to significantly reduce the activity of lipoxygenase, an enzyme involved in inflammatory processes, with an IC value of approximately 198.70 µg/mL. This suggests its potential utility in managing inflammatory diseases .
- Case Study : A recent clinical study explored the effects of this compound on patients with chronic inflammatory conditions. Results indicated a marked reduction in symptom severity compared to a placebo group, highlighting its therapeutic potential .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-19-15-10-8-14(9-11-15)16-20(17,18)12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIIIALRQCTFQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349957 | |
Record name | N-(4-ETHOXYPHENYL)-1-PHENYL-METHANESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5549-43-9 | |
Record name | N-(4-ETHOXYPHENYL)-1-PHENYL-METHANESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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